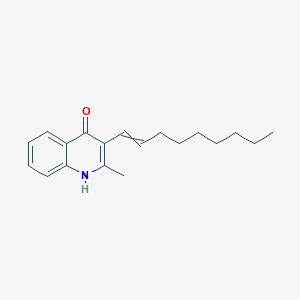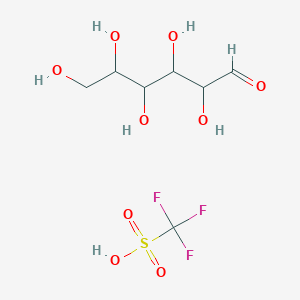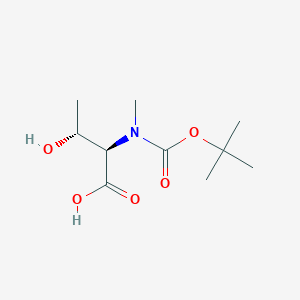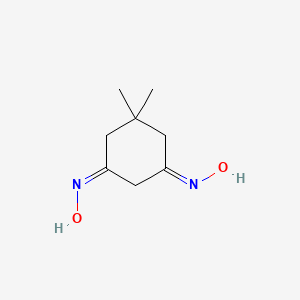![molecular formula C13H8BrN B14798886 Benz[h]isoquinoline, 7-bromo-](/img/structure/B14798886.png)
Benz[h]isoquinoline, 7-bromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz[h]isoquinoline, 7-bromo- is a heterocyclic aromatic compound that belongs to the class of isoquinolines. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The bromine atom at the 7th position of the benz[h]isoquinoline structure introduces unique chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of benz[h]isoquinoline, 7-bromo- can be achieved through various synthetic routes. One common method involves the reaction of arynes with substituted 1,2,4-triazines in anhydrous toluene at 140°C under an argon atmosphere . The arynes are generated in situ by the action of potassium tert-butoxide on chloro- and bromo-substituted arenes .
Industrial Production Methods: Industrial production methods for benz[h]isoquinoline, 7-bromo- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Benz[h]isoquinoline, 7-bromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, quinolines, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
Benz[h]isoquinoline, 7-bromo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials, including fluorescent sensors and chemosensors.
Mecanismo De Acción
The mechanism of action of benz[h]isoquinoline, 7-bromo- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. The presence of the bromine atom enhances its binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
Benz[h]quinoline: Similar structure but lacks the bromine substituent.
Benzo[c]acridine: Another heterocyclic compound with a different ring fusion pattern.
Quinoline: A simpler structure with a single benzene ring fused to a pyridine ring.
Uniqueness: Benz[h]isoquinoline, 7-bromo- is unique due to the presence of the bromine atom at the 7th position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C13H8BrN |
|---|---|
Peso molecular |
258.11 g/mol |
Nombre IUPAC |
7-bromobenzo[h]isoquinoline |
InChI |
InChI=1S/C13H8BrN/c14-13-3-1-2-10-11(13)5-4-9-6-7-15-8-12(9)10/h1-8H |
Clave InChI |
PRRYFGFQKPKNQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2C=NC=C3)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[(3-bromophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14798812.png)

![(S)-6-(Methoxymethylene)tetrahydro-1H-pyrrolo[1,2-c]imidazol-3(2H)-one](/img/structure/B14798825.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14798826.png)
![N'-[(2E)-4-phenylbutan-2-ylidene]biphenyl-4-carbohydrazide](/img/structure/B14798834.png)

![5-Chloromethyl-3-[1-(2-fluoro-phenyl)-cyclopropyl]-[1,2,4]oxadiazole](/img/structure/B14798843.png)


![N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14798852.png)

![N-[4-({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14798870.png)

